Tedatioxetine hydrobromide
Overview
Description
Tedatioxetine hydrobromide is a compound that has been investigated for its potential use as an antidepressant. It was originally developed by Lundbeck and later co-developed by Lundbeck and Takeda in the United States and Japan. This compound acts as a multimodal antidepressant, targeting multiple neurotransmitter systems to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tedatioxetine hydrobromide involves several steps, starting with the preparation of the core structure, which is a phenylpiperidine skeleton. The key steps include:
Formation of the phenylpiperidine core: This involves the reaction of piperidine with a substituted benzene derivative under specific conditions.
Introduction of the thioether group: This step involves the reaction of the phenylpiperidine core with a thiol derivative to introduce the thioether group.
Formation of the hydrobromide salt: The final step involves the reaction of the synthesized tedatioxetine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tedatioxetine hydrobromide undergoes various chemical reactions, including:
Oxidation: Tedatioxetine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool to study brain function.
Medicine: Explored as a potential treatment for major depressive disorder and generalized anxiety disorder.
Industry: Potential use in the development of new antidepressant drugs.
Mechanism of Action
Tedatioxetine hydrobromide acts as a serotonin and norepinephrine-preferring triple reuptake inhibitor and antagonist of several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) and the α1A-adrenergic receptor. By inhibiting the reuptake of serotonin and norepinephrine, tedatioxetine increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The antagonism of serotonin receptors further modulates neurotransmitter activity, contributing to its antidepressant effects .
Comparison with Similar Compounds
Tedatioxetine hydrobromide can be compared with other antidepressants such as:
Vortioxetine: Another multimodal antidepressant with a similar mechanism of action but different receptor binding profiles.
Vilazodone: A serotonin reuptake inhibitor and partial agonist of the 5-HT1A receptor.
MIN-117: A compound with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique in its combination of triple reuptake inhibition and receptor antagonism, which may offer advantages in terms of efficacy and side effect profile .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYWXLMPZJYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960151-65-9 | |
Record name | Tedatioxetine hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEDATIOXETINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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